Olaquindox-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Genotoxic Potential in HEK293 Cells : Olaquindox was shown to cause DNA damage in human embryonic kidney cells (HEK293), potentially through a lysosomal-mitochondrial pathway involving reactive oxygen species (ROS) production and p53 protein activation (Yang et al., 2015).

Marker Residue in Animals : A study on pigs, broilers, carp, and rats found that Olaquindox is metabolized into various metabolites, with bisdesoxyolaquindox identified as a major residue in edible tissues. This finding is crucial for food safety evaluation and residue control (Tan et al., 2019).

Effect on DNA Damage and Cell Cycle in HepG2 Cells : Olaquindox induced DNA damage and cell cycle arrest in human hepatoma G2 cells, possibly through the activation of GADD45a and the JNK/p38 pathways (Li et al., 2017).

Oxidative DNA Damage in HepG2 Cells : Olaquindox was found to induce oxidative DNA damage in human hepatoma cells, as evidenced by increased levels of ROS and 8-hydroxydeoxyguanosine (Zou et al., 2009).

Role in Veterinary Medicine : Olaquindox has been summarized as an ideal veterinary drug and feed additive with antibacterial and growth-promoting properties (Chen Yi-zi, 2010).

Mitochondrial Dysfunction in HepG2 Cells : The study found that Olaquindox induces apoptosis in HepG2 cells through mitochondrial dysfunction, involving GADD45a and the mitochondrial apoptosis pathway (Li et al., 2016).

Efflux Pump Distribution in Klebsiella pneumoniae : Olaquindox was studied in the context of multidrug-resistant Klebsiella pneumoniae, where it functions in an efflux pump mechanism (Pérez et al., 2013).

Apoptosis Pathway in HepG2 Cells : Another study explored the mechanism of apoptosis induced by Olaquindox in HepG2 cells, suggesting involvement of the mitochondrial pathway and p53 protein (Zou et al., 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Olaquindox-d4, a derivative of quinoxaline 1,4-dioxide, is primarily targeted at bacterial cells in the gut of animals . It is used as an antimicrobial agent and a growth promoter, particularly in pigs .

Mode of Action

The mode of action of this compound involves the induction of reactive oxygen species (ROS) mediated DNA damage and S-phase arrest in cells . This process involves the increase of growth arrest and DNA damage 45 alpha (GADD45a), cyclin A, Cdk 2, p21, and p53 protein expression, decrease of cyclin D1, and the activation of phosphorylation-c-Jun N-terminal kinases (p-JNK), phosphorylation-p38 (p-p38) pathways .

Biochemical Pathways

This compound affects the JNK/p38 pathways, which are part of the mitogen-activated protein kinase (MAPK) pathways involved in cellular processes such as inflammation, differentiation, cell growth, and death . The compound induces DNA damage and S-phase arrest in cells, which are regulated by GADD45a via the JNK/p38 pathways .

Pharmacokinetics

Studies on olaquindox, the parent compound, suggest that it may have a complex pharmacokinetic profile with potential residues in animal tissues

Result of Action

The action of this compound results in DNA damage and S-phase arrest in cells, which can lead to decreased cell viability . GADD45a plays a protective role in Olaquindox treatment, and its knockdown can exacerbate DNA damage and increase S-phase arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of Olaquindox in different farms has shown a steady, albeit low, increasing incidence and level of resistance to Olaquindox . This suggests that the environment, including the presence of other antimicrobials, can influence the action of this compound.

Propiedades

IUPAC Name |

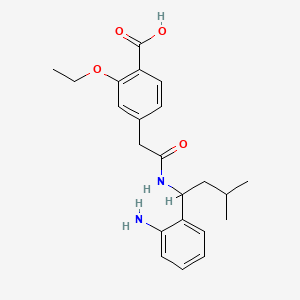

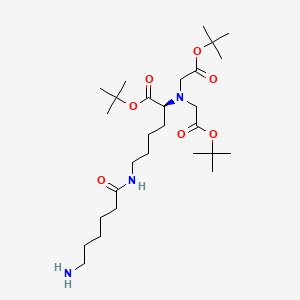

3-methyl-4-oxido-1-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)quinoxalin-1-ium-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHTASYUMWZCC-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676082 |

Source

|

| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189487-82-8 |

Source

|

| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

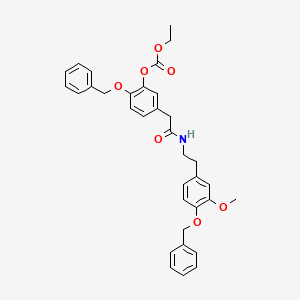

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

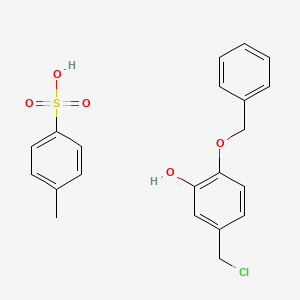

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)